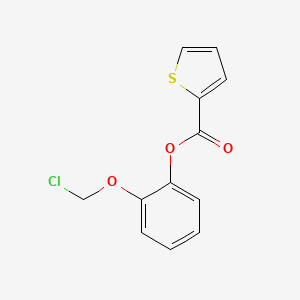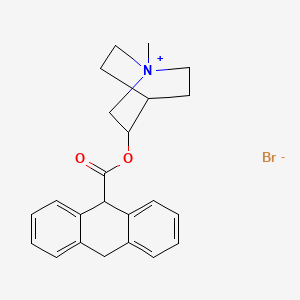
Benzoic acid, 4-(((carboxymethyl)amino)carbonyl)-2,3,5,6-tetraiodo-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzoic acid, 4-(((carboxymethyl)amino)carbonyl)-2,3,5,6-tetraiodo-: is a complex organic compound characterized by the presence of multiple iodine atoms and a carboxylic acid functional group. This compound is notable for its unique structure, which includes a benzene ring substituted with iodine atoms and a carboxymethylamino carbonyl group. Its chemical formula is C10H6I4N2O4.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 4-(((carboxymethyl)amino)carbonyl)-2,3,5,6-tetraiodo- typically involves multiple steps:
Iodination of Benzoic Acid: The initial step involves the iodination of benzoic acid to introduce iodine atoms at the 2, 3, 5, and 6 positions. This can be achieved using iodine and an oxidizing agent such as nitric acid.
Introduction of Carboxymethylamino Group: The next step involves the introduction of the carboxymethylamino group. This can be done through a nucleophilic substitution reaction where a carboxymethylamine reacts with the iodinated benzoic acid under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity. Catalysts and optimized reaction conditions are employed to enhance the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can target the iodine atoms, potentially replacing them with hydrogen or other substituents.
Substitution: The iodine atoms in the compound make it susceptible to nucleophilic substitution reactions, where iodine can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Nitric acid, potassium permanganate.
Reducing Agents: Sodium borohydride, hydrogen gas with a palladium catalyst.
Nucleophiles: Ammonia, amines, thiols.
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Formation of deiodinated derivatives.
Substitution: Formation of substituted benzoic acid derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is used as a precursor for synthesizing more complex molecules. Its multiple iodine atoms make it a valuable intermediate in organic synthesis, particularly in the formation of radiolabeled compounds for imaging studies.
Biology
In biological research, the compound’s derivatives are studied for their potential as enzyme inhibitors. The presence of iodine atoms can enhance the binding affinity to certain biological targets.
Medicine
In medicine, derivatives of this compound are explored for their potential use in diagnostic imaging, particularly in thyroid studies due to the high iodine content.
Industry
In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its unique structure allows for the development of novel polymers and advanced materials with specific properties.
Mécanisme D'action
The mechanism of action of benzoic acid, 4-(((carboxymethyl)amino)carbonyl)-2,3,5,6-tetraiodo- involves its interaction with molecular targets through its functional groups. The carboxylic acid group can form hydrogen bonds, while the iodine atoms can participate in halogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Nitrobenzoic Acid: Similar in structure but with a nitro group instead of iodine atoms.
4-(Methylamino)benzoic Acid: Contains a methylamino group instead of the carboxymethylamino group.
p-Chlorobenzoic Acid: Contains chlorine atoms instead of iodine.
Uniqueness
The uniqueness of benzoic acid, 4-(((carboxymethyl)amino)carbonyl)-2,3,5,6-tetraiodo- lies in its multiple iodine substitutions, which impart distinct chemical and physical properties
Propriétés
Numéro CAS |
34737-13-8 |
|---|---|
Formule moléculaire |
C10H5I4NO5 |
Poids moléculaire |
726.77 g/mol |
Nom IUPAC |
4-(carboxymethylcarbamoyl)-2,3,5,6-tetraiodobenzoic acid |
InChI |
InChI=1S/C10H5I4NO5/c11-5-3(9(18)15-1-2(16)17)6(12)8(14)4(7(5)13)10(19)20/h1H2,(H,15,18)(H,16,17)(H,19,20) |
Clé InChI |
XNGADSKPACLTIY-UHFFFAOYSA-N |
SMILES canonique |
C(C(=O)O)NC(=O)C1=C(C(=C(C(=C1I)I)C(=O)O)I)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


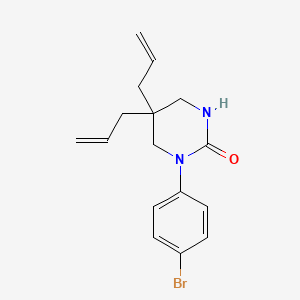

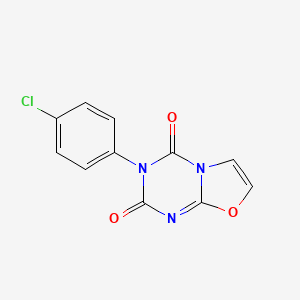
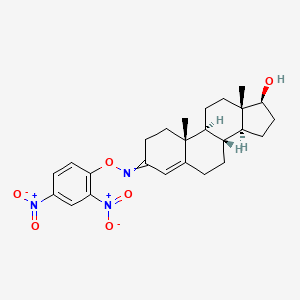
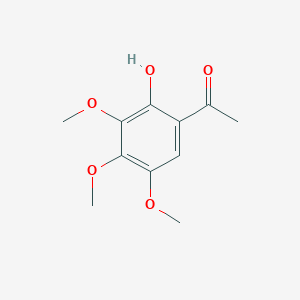
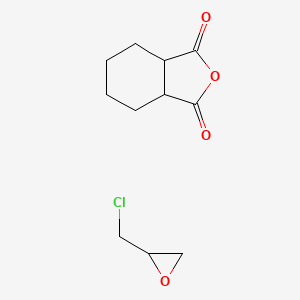
![Benzonitrile, 4-[2-(2-benzofuranyl)ethenyl]-](/img/structure/B14681800.png)

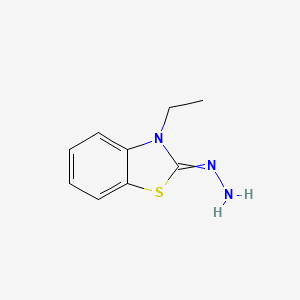
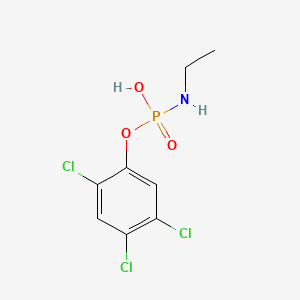
![Methyl N-acetyl-3-{5-[(E)-(4-bromophenyl)diazenyl]-2-[2-(4-bromophenyl)hydrazinylidene]-2H-imidazol-4-yl}alaninate](/img/structure/B14681819.png)
